molecular formula C11H17NO4S B1334417 N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide CAS No. 58754-95-3

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Cat. No. B1334417
CAS RN: 58754-95-3
M. Wt: 259.32 g/mol
InChI Key: YSQNRFLBFRHJBP-UHFFFAOYSA-N
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Description

The compound "N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide" is not directly mentioned in the provided papers. However, the papers do discuss various sulfonamide derivatives, which are relevant to the understanding of similar compounds. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, typically characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. They are known for their diverse pharmacological activities and are used in the design of therapeutic agents for various diseases, including cancer and Alzheimer's disease .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of amines with sulfonyl chlorides. For instance, one study describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution, followed by alkylation with various alkyl/aralkyl halides . Another approach involves ortho lithiation of N,N-dimethylbenzenesulfonamide by n-butyllithium, followed by condensation with electrophilic compounds . These methods demonstrate the versatility of sulfonamide chemistry in producing a wide range of secondary amines and derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . X-ray diffraction is also used to determine the crystal structure of these compounds, providing insights into their three-dimensional conformation and intermolecular interactions .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, nitrobenzenesulfonamides can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields . These sulfonamides can be deprotected to yield secondary amines. Additionally, the reactivity of sulfonamide derivatives can be influenced by the presence of different substituents, which can affect their ability to form enzyme inhibitor complexes or interact with proteins .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility and lipophilicity, are crucial for their pharmacological efficacy. Modifications to the sulfonamide structure can significantly improve aqueous solubility, as seen in the design of small-molecule hypoxia-inducible factor-1 (HIF-1) pathway inhibitors . The presence of specific functional groups can also enhance the inhibitory effect of these compounds on target enzymes or pathways . Computational studies, including molecular dynamics simulations and density functional theory (DFT) calculations, are employed to predict and analyze these properties, as well as to understand the molecular interactions at the atomic level .

Scientific Research Applications

Biomedical Engineering

  • Application : The compound is used in the creation of injectable, dual-responsive, and degradable poly(oligo ethylene glycol methacrylate) (POEGMA) hydrogels .
  • Method : Charged groups were incorporated into hydrazide and aldehyde-functionalized thermoresponsive POEGMA gel precursor polymers via the copolymerization of N,Nʹ-dimethylaminoethyl methacrylate (DMAEMA) or acrylic acid (AA) to create dual-temperature/pH-responsive in situ gelling hydrogels .
  • Results : The incorporation of charge significantly broadens the swelling, degradation, and rheological profiles achievable with injectable POEGMA hydrogels without significantly increasing nonspecific protein adsorption or chronic inflammatory responses following in vivo subcutaneous injection .

Organic Synthesis and Chemical Methodology

  • Application : The compound is used in the radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide .
  • Method : The polymerization has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator, allowing the preparation of acetal containing water-soluble polymers .
  • Results : After deprotection of the aldehyde moiety, these functional polymers were capable of binding oligodeoxyribonucleotides .

Immobilization of Oligonucleotides

  • Application : The compound is used in the synthesis of poly[N-(2,2 dimethoxyethyl)-N-methyl acrylamide] for the immobilization of oligonucleotides .
  • Method : Radical-initiated polymerization of N-(2,2 dimethoxyethyl)-N-methylacrylamide has been carried out either in chloroform or methanol using 2,2’-azobisisobutyronitrile as an initiator, allowing the preparation of acetal containing water-soluble polymers . The covalent binding of oligodeoxyribonucleotides was carried out in water/acetonitrile mixtures with subsequent NaBH4 reduction of the imine bonds so as to stabilize the polymer/oligonucleotide conjugates .
  • Results : After deprotection of the aldehyde moiety, these functional polymers were capable of binding oligodeoxyribonucleotides .

Synthesis of Functional Polymers

  • Application : The compound is used in the synthesis of functional polymers which, after deprotection of the aldehyde moiety, were capable of binding .
  • Method : Radical-initiated homopolymerization of N-(2,2 dimethoxyethyl)-N-methyl acrylamide either in methanol or chloroform allowed the preparation of functional polymers .
  • Results : After deprotection of the aldehyde moiety, these functional polymers were capable of binding .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNRFLBFRHJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397236
Record name N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

CAS RN

58754-95-3
Record name N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.25 g (50 mmol) of aminoacetaldehyde dimethylacetal was dissolved in 400 ml of tetrahydrofuran. 106 g (1 mol) of sodium carbonate and 11.44 g (60 mmol) of p-toluenesulfonyl chloride were added to the obtained solution. They were stirred for 3 days and then treated with dichloromethane as the extracting solvent in an ordinary manner to obtain the title compound. After the purification by the silica gel column chromatography, the title compound was obtained.
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
11.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
FF Naciuk, JC Milan, A Andreao… - The Journal of Organic …, 2013 - ACS Publications
Marine alkaloids caulibugulones A–D were synthesized in six steps starting from the readily available 2,5-dimethoxybenzaldehyde. Pomeranz–Fritsch reaction of N-(2,5-…
Number of citations: 17 pubs.acs.org
O Miyata, K Muroya, T Kobayashi, R Yamanaka… - Tetrahedron, 2002 - Elsevier
A combination of sulfanyl radical addition–cyclization of the oxime ethers and hydrazones connected with alkenes and subsequent conversion of a phenylsulfanylmethyl group to a …
Number of citations: 58 www.sciencedirect.com
I General - academia.edu
Anhydrous CH2Cl2 (No. 27,099-7) were obtained from Aldrich and used as received. Solvents for the synthesis of substrates were dried over Molecular Sieves 4Å (Wako) prior to use. …
Number of citations: 0 www.academia.edu
X Ji, Z Huang, JP Lumb - The Journal of Organic Chemistry, 2019 - ACS Publications
Isoquinolines (IQs) and their derivatives are present in many natural products and biologically active small molecules. Herein, we report a modified procedure for the classical Pomeranz…
Number of citations: 11 pubs.acs.org
DF Vargas, EL Larghi, TS Kaufman - Synthesis, 2019 - thieme-connect.com
A straightforward approach toward a decorated cyclopenta[ij]isoquinoline embodying the ABC-ring system characteristic of the azafluoranthene (triclisine), tropoisoquinoline (…
Number of citations: 4 www.thieme-connect.com
IG Smilovic, J Cluzeau, F Richter, S Nerdinger… - Bioorganic & Medicinal …, 2018 - Elsevier
Acylation of enantiomerically pure (R)-2-(3-chlorophenyl)propan-1-amine using chloroacetyl chloride, followed by borane reduction and aluminum chloride catalyzed cyclization yielded …
Number of citations: 12 www.sciencedirect.com
CI Ochoa - 2018 - search.proquest.com
Hippadine and pratosine are lycorine-type pharmacologically active Amaryllidaceae alkaloids. Various total syntheses of these natural products have been developed. However, most …
Number of citations: 2 search.proquest.com
SE Pearson, SM Fillery, K Goldberg, JE Demeritt… - …, 2018 - thieme-connect.com
Isoquinolines activated with sulfamoyl chlorides were reacted with indoles in a 3-component reaction to generate a library of dihydroisoquinoline derivatives. Using a differential …
Number of citations: 6 www.thieme-connect.com
DC Lenstra - 2020 - repository.ubn.ru.nl
Danny Lenstra compleet.indd Page 1 Danny Lenstra Page 2 Page 3 Design, Synthesis and Evaluafion of Histone Lysine Methyltransferase Inhibitors Daniël Cornelis Lenstra Page 4 …
Number of citations: 2 repository.ubn.ru.nl
E Lenci, G Menchi, A Guarna… - The Journal of Organic …, 2015 - ACS Publications
The application of d-mannose as a multipurpose building block from the chiral pool enabled the diversity-oriented synthesis of an array of cyclic and bicyclic scaffolds with …
Number of citations: 29 pubs.acs.org

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